
Pyridopyrimidine derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridopyrimidine derivative 1 is a heterocyclic compound that features a fused ring system combining pyridine and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridopyrimidine derivative 1 typically involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . Chalcones, which serve as starting materials, are synthesized via the Claisen–Schmidt condensation of an appropriately substituted ketone and an appropriately substituted aldehyde in the presence of aqueous potassium hydroxide in ethanol .
Industrial Production Methods: Industrial production methods for pyridopyrimidine derivatives often involve multi-step syntheses that include the use of catalysts and specific reaction conditions to ensure high yield and purity. For example, reactions of bis(3-methyluracil-6-ylamino)alkanes with 6-chloro-5-formyl-3-methyluracil or 2,4,6-trichloropyrimidine-5-carbaldehyde in acetic acid have been reported .
Chemical Reactions Analysis
Types of Reactions: Pyridopyrimidine derivative 1 undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include oxidized ketones, reduced alcohols, and substituted halogenated derivatives .
Scientific Research Applications
Pyridopyrimidine derivative 1 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antioxidant and cytotoxic effects.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting specific kinases.
Industry: Applied as redox catalysts in various industrial processes.
Mechanism of Action
The mechanism of action of pyridopyrimidine derivative 1 involves its interaction with specific molecular targets and pathways. For instance, it acts as a kinase inhibitor targeting members of the epidermal growth factor receptor family . The compound binds to the receptor’s extracellular regions, stabilizing the formation of active dimers and activating protein tyrosine kinases .
Comparison with Similar Compounds
- Pyrido[2,3-d]pyrimidines
- Pyrido[3,4-d]pyrimidines
- Pyrido[4,3-d]pyrimidines
- Pyrido[3,2-d]pyrimidines
Uniqueness: Pyridopyrimidine derivative 1 is unique due to its specific substitution pattern and the resulting biological activities. Compared to other pyridopyrimidine derivatives, it demonstrates a higher degree of selectivity and potency in inhibiting specific kinases, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C24H22FIN6O4 |
|---|---|
Molecular Weight |
604.4 g/mol |
IUPAC Name |
2-[3-[5-(2-fluoro-4-iodoanilino)-3,6,8-trimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]anilino]acetamide |
InChI |
InChI=1S/C24H22FIN6O4/c1-12-20-19(21(30(2)22(12)34)29-17-8-7-13(26)9-16(17)25)23(35)31(3)24(36)32(20)15-6-4-5-14(10-15)28-11-18(27)33/h4-10,28-29H,11H2,1-3H3,(H2,27,33) |
InChI Key |
KAVFKXKOUQPGQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NCC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyrimidine derivative 13](/img/structure/B10835811.png)
![Pyrazolo[1,5-a]pyrimidine derivative 4](/img/structure/B10835823.png)
![Pyrazolo[1,5-a]pyrimidine derivative 5](/img/structure/B10835833.png)
![Pyrazolo[1,5-a]pyrimidine derivative 7](/img/structure/B10835836.png)
![Pyrazolo[1,5-a]pyrimidine derivative 25](/img/structure/B10835838.png)
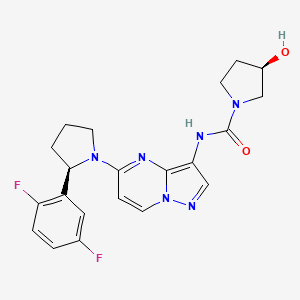
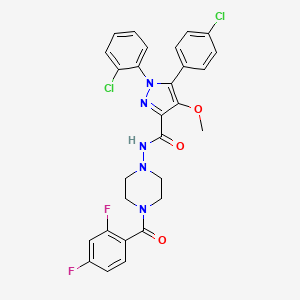
![Pyrazolo[1,5-a]pyrimidine derivative 29](/img/structure/B10835852.png)
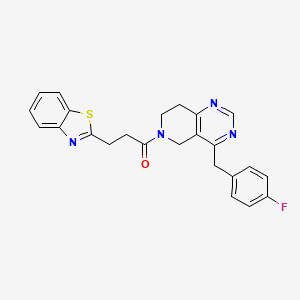
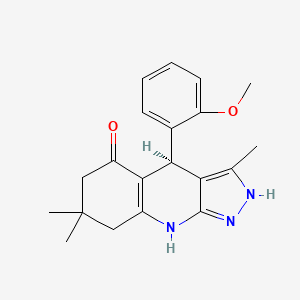
![Pyrazolo[1,5-a]pyrimidine derivative 9](/img/structure/B10835883.png)
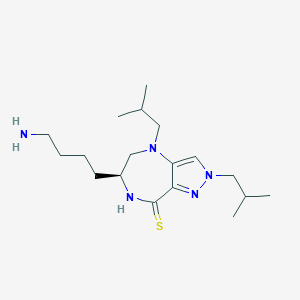
![3-(2-fluoro-4-iodoanilino)-N-(2-hydroxy-2-methylpropoxy)-2-methyl-1-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B10835888.png)

